Pyrroline-5-carboxylate (sodium)
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Overview
Description
Pyrroline-5-carboxylate (sodium) is a derivative of pyrroline-5-carboxylate, an intermediate in the biosynthesis and degradation of proline and arginine. This compound plays a crucial role in various metabolic pathways and is involved in the regulation of cellular functions. Pyrroline-5-carboxylate (sodium) is particularly significant in the context of proline metabolism, where it serves as a precursor to proline, an amino acid essential for protein synthesis and cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrroline-5-carboxylate (sodium) can be synthesized through the enzymatic conversion of glutamate to pyrroline-5-carboxylate via the action of pyrroline-5-carboxylate synthetase. This enzyme catalyzes the phosphorylation of glutamate and the reduction of γ-glutamylphosphate to glutamate-5-semialdehyde, which spontaneously cyclizes to form pyrroline-5-carboxylate .
Industrial Production Methods: Industrial production of pyrroline-5-carboxylate (sodium) typically involves the fermentation of microorganisms engineered to overexpress pyrroline-5-carboxylate synthetase. This biotechnological approach ensures high yields and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyrroline-5-carboxylate (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion to proline via pyrroline-5-carboxylate reductase.
Reduction: Formation of glutamate-5-semialdehyde.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: NAD(P)H as a reducing agent.
Reduction: Enzymatic conditions with pyrroline-5-carboxylate reductase.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Proline: Via enzymatic reduction.
Glutamate-5-semialdehyde: Via hydrolysis.
Substituted derivatives: Depending on the nucleophile used.
Scientific Research Applications
Pyrroline-5-carboxylate (sodium) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of proline and other amino acids.
Biology: Studied for its role in proline metabolism and its impact on cellular stress responses.
Industry: Utilized in the production of proline-rich peptides and proteins for various industrial applications.
Mechanism of Action
Pyrroline-5-carboxylate (sodium) exerts its effects primarily through its role in proline metabolism. It is converted to proline by pyrroline-5-carboxylate reductase, which uses NAD(P)H as a cofactor. Proline, in turn, plays a critical role in maintaining cellular redox balance, protein synthesis, and stress responses. The regulation of proline levels by pyrroline-5-carboxylate (sodium) impacts various cellular pathways, including those involved in cell growth, apoptosis, and oxidative stress .
Comparison with Similar Compounds
Glutamate-5-semialdehyde: An intermediate in the same metabolic pathway.
Proline: The final product of pyrroline-5-carboxylate reduction.
Ornithine: Another precursor in proline biosynthesis.
Uniqueness: Pyrroline-5-carboxylate (sodium) is unique due to its dual role as both a precursor and an intermediate in proline metabolism. Its ability to undergo various chemical reactions and its involvement in critical cellular processes make it a compound of significant interest in both basic and applied research .
Properties
Molecular Formula |
C5H6NNaO2 |
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Molecular Weight |
135.10 g/mol |
IUPAC Name |
sodium;3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h1-3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QKIMVEBDSSQQKE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=NC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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